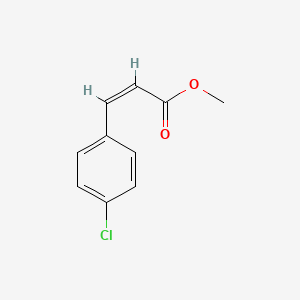

p-Chloro-cis-cinnamic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

methyl (Z)-3-(4-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4- |

InChI Key |

IIBXQGYKZKOORG-DAXSKMNVSA-N |

Isomeric SMILES |

COC(=O)/C=C\C1=CC=C(C=C1)Cl |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Contextualization of Cinnamic Acid Derivatives Within Organic and Medicinal Chemistry Research

Cinnamic acid and its derivatives are a well-established class of organic compounds found widely in the plant kingdom, notably in the essential oils of cinnamon, resins, and balsams. mdpi.comjocpr.com Structurally, they are characterized by a 3-phenyl acrylic acid backbone, which offers three primary sites for chemical modification: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid group. nih.gov This versatility has made cinnamic acid derivatives a focal point of extensive research in both organic and medicinal chemistry.

In organic synthesis, these compounds serve as crucial intermediates and building blocks for a wide array of more complex molecules, including alkaloids, aromatic amino acids, stilbenes, and various polymers. jocpr.comnih.gov The Perkin reaction and Knoevenagel condensation are classic methods for their preparation, though newer techniques involving microwave irradiation and enzymatic synthesis have also been developed to improve yields and introduce specific functionalities. jocpr.com

The true breadth of their importance, however, lies in their diverse pharmacological activities. Modern research has confirmed that modifications to the basic cinnamic acid scaffold can lead to compounds with a wide range of therapeutic properties. mdpi.com These biological activities are often linked to the nature and position of substituents on the phenyl ring. nih.gov Extensive studies have demonstrated that cinnamic acid derivatives can exhibit significant anti-tumor, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic effects, among others. mdpi.comnih.govbeilstein-journals.org This has positioned them as promising lead compounds in the development of new therapeutic agents. rsdjournal.org

| Pharmacological Activity | Description | References |

|---|---|---|

| Antimicrobial | Active against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of cell membranes and inhibition of biofilm formation. | mdpi.comnih.govmdpi.com |

| Anticancer | Demonstrated therapeutic effects against several cancer types, such as breast, colon, and prostate cancer. | mdpi.comnih.gov |

| Anti-inflammatory | Shown to reduce the production of pro-inflammatory cytokines by inhibiting signaling pathways like NF-κB. | mdpi.comnih.gov |

| Antioxidant | The presence of phenolic groups contributes to strong antioxidant properties, which are beneficial in pathologies related to oxidative stress. | jocpr.comresearchgate.net |

| Antidiabetic | Can enhance metabolic health by improving glucose uptake and insulin (B600854) sensitivity. | mdpi.comjocpr.com |

Academic Significance and Research Gaps for P Chloro Cis Cinnamic Acid Methyl Ester

Within this broad family of compounds, p-Chloro-cis-cinnamic acid methyl ester, systematically named methyl (Z)-3-(4-chlorophenyl)prop-2-enoate, represents a specific and less-studied entity. vulcanchem.com Its structure features a chlorine atom at the para-position of the phenyl ring, a methyl ester group, and a cis (or Z) configuration at the double bond. The trans isomer of cinnamic acid and its derivatives is generally more common and stable. thepharmajournal.comapsu.edu

The academic significance of this particular molecule lies in the unique combination of its structural features. The chlorine substitution can significantly alter the electronic properties and lipophilicity of the molecule, which in turn can influence its chemical reactivity and biological activity. The cis-geometry distinguishes it from the more commonly researched trans-isomers, and stereochemistry is often a critical determinant of pharmacological effect. For instance, cis-cinnamic acid has been reported to be significantly more active than its trans isomer against certain strains of Mycobacterium tuberculosis. mdpi.com

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 196.63 g/mol | PubChem 2.2 |

| XLogP3 | 3.2 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.8.18 |

Data sourced from computed values as detailed in reference vulcanchem.com.

Advanced Spectroscopic Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of p-Chloro-cis-cinnamic acid methyl ester is instrumental in confirming the cis (or Z) stereochemistry of the olefinic protons. The coupling constant (J-value) between the two vinylic protons is characteristic of their relative orientation. For cis-alkenes, this value is typically in the range of 8-12 Hz, whereas for trans-alkenes, it is significantly larger, usually 12-18 Hz. This difference allows for unambiguous assignment of the double bond geometry.

The chemical shifts of the olefinic protons are influenced by both the aromatic ring and the methyl ester group. The electron-withdrawing nature of the p-chlorophenyl group and the ester functionality affects the electron density around the double bond, leading to specific resonance frequencies. The aromatic region of the spectrum typically displays a characteristic AA'BB' system for the para-substituted phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Olefinic CH | 6.0 - 6.5 | d | ~12 |

| Olefinic CH | 6.8 - 7.2 | d | ~12 |

| Aromatic CH | 7.2 - 7.4 | m | - |

| Aromatic CH | 7.4 - 7.6 | m | - |

| Methyl OCH₃ | ~3.7 | s | - |

Note: These are predicted values and may vary in experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Solid-state ¹³C NMR studies on related compounds, such as p-chloro-cinnamic acid and its methyl ester (trans-isomer), have revealed interesting spectral anomalies. researchgate.netresearchgate.net In the solid state, it is observed that the signals for the ortho and meta carbons of the phenyl ring are split into two. researchgate.netresearchgate.net This splitting is not observed in the solution-state spectrum (e.g., in DMSO), suggesting that the anomaly arises from intermolecular interactions or specific crystalline packing effects in the solid state. researchgate.netresearchgate.net These observations are rationalized through GIAO/B3LYP/6-31G* calculations. researchgate.netresearchgate.net It is plausible that the cis-isomer would exhibit similar solid-state NMR behavior.

Table 2: ¹³C NMR Chemical Shifts for Methyl p-chlorocinnamate (trans-isomer) in Solid State and DMSO Solution researchgate.netresearchgate.net

| Carbon Atom | Solid State (δ, ppm) | DMSO Solution (δ, ppm) |

|---|---|---|

| C=O | 167.7 | 166.6 |

| CH(CO) | 118.0 | 118.7 |

| CH(Ar) | 144.5 | 143.2 |

| C-ipso | 132.8 | 133.0 |

| C-ortho | 127.4 | 130.2 |

| C-meta | 127.4 | 129.0 |

| C-para | 136.9 | 135.1 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Investigations

FTIR and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The spectra provide a fingerprint of the functional groups present. For this compound, key vibrational bands include the C=O stretch of the ester, the C=C stretch of the alkene, the C-Cl stretch, and various vibrations of the aromatic ring.

The carbonyl (C=O) stretching frequency is typically observed in the region of 1700-1730 cm⁻¹. The exact position is sensitive to conjugation and substituent effects. The olefinic C=C stretching vibration is expected around 1630-1640 cm⁻¹. The para-substituted aromatic ring will exhibit characteristic bands in the fingerprint region (below 1500 cm⁻¹), including C-H out-of-plane bending vibrations that can confirm the substitution pattern. The C-Cl stretching vibration is typically found in the range of 1000-1100 cm⁻¹.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Olefin) | 1630 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-Cl Stretch | 1000 - 1100 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), which then undergoes a series of fragmentation steps.

The fragmentation pathway can be predicted based on the functional groups present. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of ³⁷Cl.

A plausible fragmentation pathway would involve:

Formation of the molecular ion [C₁₀H₉ClO₂]⁺.

Loss of the methoxy (B1213986) radical (•OCH₃) to form the acylium ion [M - 31]⁺.

Loss of the carbomethoxy radical (•COOCH₃) to form the [M - 59]⁺ ion.

Cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl) to give the [M - 35]⁺ fragment.

Fragmentation of the aromatic ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 196/198 | [C₁₀H₉ClO₂]⁺ (Molecular Ion) |

| 165/167 | [C₉H₆ClO]⁺ |

| 137 | [C₉H₆O]⁺ |

| 131 | [C₉H₇O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to the extended conjugated system encompassing the phenyl ring, the double bond, and the carbonyl group.

The position of the maximum absorption (λ_max) is influenced by the stereochemistry of the double bond and the nature of the substituents. Generally, trans-isomers exhibit a λ_max at a longer wavelength and have a higher molar absorptivity (ε) compared to their cis-counterparts. This is because the trans configuration allows for better planarity and more effective π-orbital overlap.

The presence of the electron-withdrawing chlorine atom at the para position can cause a bathochromic (red) shift in the λ_max compared to the unsubstituted methyl cinnamate (B1238496). The ester group also plays a role in the electronic structure of the chromophore. For similar cinnamate systems, the main electronic transition is attributed to electron delocalization across the aromatic ring and the ester group. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) |

|---|

Computational Chemistry and Theoretical Modeling of P Chloro Cis Cinnamic Acid Methyl Ester

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For p-Chloro-cis-cinnamic acid methyl ester, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can provide a detailed picture of its fundamental characteristics.

Electronic structure analysis through DFT provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For molecules in this class, the HOMO is typically localized over the aromatic ring, while the LUMO is distributed over the acrylate (B77674) portion, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the total electron density distribution on the molecular surface, identifying regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl group and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for a Cinnamate (B1238496) Derivative Note: This table is illustrative of typical data obtained from DFT calculations for similar compounds, as specific published data for this compound is not available.

| Property | Description | Typical Value/Observation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 3.5 Debye |

| MEP Negative Region | Location of highest electron density | Carbonyl oxygen atoms, Chlorine atom |

| MEP Positive Region | Location of lowest electron density | Aromatic and vinyl hydrogen atoms |

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy associated with them is crucial for predicting the most stable three-dimensional structure of a molecule, which in turn governs its interactions with other molecules.

For this compound, the key rotatable bonds that define its conformational landscape are the C-C single bond linking the p-chlorophenyl ring to the vinyl group and the C-O single bond of the methyl ester group. Theoretical calculations can map the energetic landscape by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle of a specific rotatable bond. researchgate.net

The rotation around the bond connecting the phenyl ring and the C=C double bond determines the orientation of the ring relative to the acrylate plane. The planarity of the conjugated system is energetically favorable, but steric hindrance between the ortho hydrogens of the phenyl ring and the vinyl hydrogen or the ester group can lead to a slightly twisted, lower-energy conformation. The barrier to rotation for this bond indicates the energy required to move from a stable (low-energy) to an unstable (high-energy) conformation. mdpi.comresearchgate.net

Table 2: Potential Rotational Barriers and Stable Conformers Note: This table illustrates the type of data generated from a conformational analysis. Specific experimental or calculated values for this compound are not readily available in the cited literature.

| Rotatable Bond | Dihedral Angle Range | Predicted Stable Conformer(s) | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-C=C | 0° to 180° | Near-planar or slightly twisted | 3 - 7 |

| O=C-C=C | 0° to 180° | s-cis and/or s-trans | 5 - 10 |

| C-O-CH3 | 0° to 180° | Planar (anti-periplanar) | 1 - 3 |

In Silico Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

While specific docking studies for this compound are not detailed in the available literature, studies on closely related derivatives provide significant insights. For instance, a series of (Z)-methyl 3-(4-chlorophenyl)-2-(substituted benzamido)acrylates were synthesized and evaluated for their antiproliferative activity, complemented by molecular docking studies to understand their interaction with the protein tubulin. nih.gov Tubulin is a crucial target for many anticancer drugs, as its inhibition disrupts microtubule formation and arrests cell mitosis.

In such studies, the ligand is docked into the active site of the target protein (e.g., the colchicine (B1669291) binding site of tubulin). The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding free energy. The resulting docking score (often in kcal/mol) indicates the predicted binding affinity; more negative values suggest stronger binding. researchgate.net

The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For acrylate derivatives, the carbonyl oxygen is a common hydrogen bond acceptor, while the chlorophenyl ring can engage in hydrophobic and pi-stacking interactions. nih.gov

Table 3: Representative Molecular Docking Results for a (Z)-3-(4-Chlorophenyl)acrylate Derivative Note: This data is based on findings for closely related analogs and serves as an example of docking study outcomes.

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tubulin (Colchicine site) | (Z)-methyl 3-(4-chlorophenyl) acrylate analog | -6.0 to -8.5 | Cys, Leu, Ala, Val, Lys | Hydrogen bonding, Hydrophobic interactions, van der Waals forces |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, offering insights that static docking models cannot capture. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes, and refine binding affinity predictions. nih.gov

An MD simulation of a this compound-protein complex would begin with the docked pose as the starting structure. The complex is placed in a simulated physiological environment (a box of water molecules and ions) and the system's energy is minimized. The simulation then proceeds by solving Newton's equations of motion for each atom, typically over a timescale of nanoseconds to microseconds. mdpi.com

Several analyses are performed on the resulting trajectory to understand the system's dynamics. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net

The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible and rigid regions of the protein. Residues in the binding site that interact with the ligand are often expected to show reduced fluctuations, indicating a stabilizing effect upon ligand binding. researchgate.netnih.gov Furthermore, the simulation allows for a detailed analysis of specific interactions, such as the persistence of hydrogen bonds over the simulation time, providing a more accurate picture of the binding mode and stability.

Table 4: Key Analyses in Molecular Dynamics Simulations and Their Interpretations

| Analysis | Description | Interpretation of Results |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | A low, stable plateau in the RMSD plot indicates the complex is stable and has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom or residue around its average position. | High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets, or ligand-binding sites). |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | A high percentage of occupancy for a specific hydrogen bond suggests it is stable and important for binding affinity. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity compared to docking scores by accounting for solvent effects and conformational changes. |

Isomerization Dynamics and Photo /thermal Transformations

Kinetic and Mechanistic Studies of cis-trans Isomerization Pathways

The isomerization between the cis and trans forms of p-chlorocinnamic acid methyl ester involves rotation around the carbon-carbon double bond, a process that is energetically restricted in the ground state. This transformation is typically achieved through photochemical pathways, as thermal isomerization from the more stable trans isomer to the cis isomer is unfavorable.

Theoretical studies on para-substituted methyl cinnamates provide insight into the likely photoisomerization mechanism for the p-chloro derivative. rsc.org Upon absorption of UV radiation, the molecule is excited from the ground state (S₀) to an excited singlet state (¹ππ*). For para-substituted cinnamates, the subsequent nonradiative decay and isomerization process is complex and sensitive to the nature of the substituent. rsc.org

The dominant photoisomerization route for para-substituted methyl cinnamates is proposed to proceed via a multi-step pathway involving intersystem crossing (ISC) to the triplet manifold. rsc.org The general pathway can be described as follows:

Excitation : The trans isomer is excited to the ¹ππ* state.

Intersystem Crossing : The molecule then undergoes intersystem crossing to a triplet state (³nπ*).

Relaxation and Isomerization : From the ³nπ* state, it relaxes to the lowest triplet state (T₁), which has a twisted geometry around the C=C bond.

Decay to Ground State : From this twisted T₁ state, the molecule decays back to the ground state (S₀) as either the trans or cis isomer. rsc.org

The substitution at the para position influences the energy of the ¹ππ* state and the efficiency of the intersystem crossing steps. rsc.org For para-substituted methyl cinnamates, this pathway is generally considered slightly less efficient than for the unsubstituted methyl cinnamate (B1238496) but remains the principal mechanism for isomerization. rsc.org

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | trans-S₀ + hν → trans-¹ππ |

| 2 | Intersystem Crossing (ISC) | trans-¹ππ → ³nπ |

| 3 | Internal Conversion (IC) | ³nπ → T₁ (³ππ*) |

| 4 | Isomerization in Triplet State | T₁ state relaxes to a twisted geometry. |

| 5 | Intersystem Crossing (ISC) to Ground State | T₁ (twisted) → S₀ (trans or cis) |

Photophysical Properties and Photochemical Reactivity of Halogenated Cinnamic Esters

The presence of a halogen atom on the phenyl ring of cinnamic esters significantly influences their photophysical and photochemical properties. The chlorine atom at the para position in p-chloro-cis-cinnamic acid methyl ester acts as an electron-withdrawing group through induction, affecting the electronic structure of the chromophore.

Halogen substitution is known to enhance intersystem crossing rates due to the heavy-atom effect, which can facilitate population of the triplet state and influence the quantum yield of photoisomerization. The photochemical reactivity of cinnamic esters also includes the potential for photodimerization, particularly in the solid state or concentrated solutions, to form cyclobutane (B1203170) derivatives like truxillic or truxinic acids. cdnsciencepub.com However, in dilute solutions, photoisomerization is often the predominant process upon UV irradiation. researchgate.net

The lowest excited triplet (T₁) states of para-substituted cinnamic esters are characterized as having mainly ³ππ* character. rsc.org The energy of this triplet state is a key factor in photosensitization experiments, where energy can be transferred from a sensitizer (B1316253) molecule to induce isomerization.

| Property | Influence of Halogen Substituent |

|---|---|

| Absorption Spectrum | Shifts in λmax due to electronic effects of the halogen. |

| Intersystem Crossing (ISC) | Enhanced rate due to the heavy-atom effect, favoring population of triplet states. |

| Fluorescence | Often quenched in para-substituted cinnamates due to efficient non-radiative decay pathways. |

| Photochemical Reactivity | Primarily undergoes cis-trans photoisomerization in dilute solution. nih.gov Potential for photodimerization in the solid state. researchgate.net |

Thermal Equilibration and Thermodynamic Parameters of Isomeric Forms

In the absence of light, the geometric isomers of p-chlorocinnamic acid methyl ester can interconvert if sufficient thermal energy is provided to overcome the rotational barrier of the double bond. However, the thermodynamic equilibrium strongly favors the trans isomer, which is sterically less hindered and thus more stable.

Studies on the hydrogenation of methyl (Z)-cinnamate and methyl (E)-cinnamate provide some insight into the relative stabilities. The enthalpy of hydrogenation for methyl (Z)-cinnamate was found to be -117.9 ± 1.0 kJ·mol⁻¹, while for methyl (E)-cinnamate it was -101.2 ± 1.0 kJ·mol⁻¹, indicating the cis isomer is approximately 16.7 kJ·mol⁻¹ less stable. mdpi.com A similar difference in stability is anticipated for the p-chloro derivatives. The decomposition onset for methyl cinnamates is reported to be in the range of 210–230°C. vulcanchem.com

| Compound | Parameter | Value | Note |

|---|---|---|---|

| Cinnamic Acid | Thermal Equilibrium | ~100% trans | The cis isomer converts to the trans isomer upon heating. cdnsciencepub.comcdnsciencepub.com |

| Methyl Cinnamate | ΔHhydrogenation (cis) | -117.9 ± 1.0 kJ·mol⁻¹ | The difference suggests the cis isomer is ~16.7 kJ·mol⁻¹ less stable than the trans isomer. mdpi.com |

| Methyl Cinnamate | ΔHhydrogenation (trans) | -101.2 ± 1.0 kJ·mol⁻¹ | |

| Ethyl (E)-cinnamate | ΔHvaporization | 72.4 ± 2.5 kJ·mol⁻¹ | Experimentally determined value at 298.15 K. mdpi.com |

Influence of Environmental Factors on Isomer Stability and Interconversion

The stability of the cis isomer and the rate of its conversion to the trans form are influenced by several environmental factors, including the solvent, temperature, and exposure to light.

Light: As discussed, UV light is a primary factor in promoting the trans to cis isomerization, leading to a photostationary state where both isomers are present. researchgate.net The reverse cis to trans isomerization is also induced by light. rsc.org The wavelength of the irradiation can affect the position of the photostationary state.

Temperature: Increased temperature accelerates the rate of thermal cis to trans isomerization, favoring the formation of the more thermodynamically stable trans isomer. researchgate.net The cis isomer is metastable and will revert to the trans form over time, a process that is faster at higher temperatures.

Solvent: The polarity of the solvent can influence the rate of both photochemical and thermal isomerization. For some classes of compounds, an increase in solvent polarity leads to a higher rate of thermal cis-trans isomerization. researchgate.netrsc.org This is often attributed to the stabilization of a polar transition state for the rotation around the double bond. While the effect of solvent on the photolytic isomerization of cinnamic acids has been reported to be minor in some cases, the solvent can play a role in the kinetics of the thermal back reaction. cdnsciencepub.comrsc.org

Structure Activity Relationship Sar Studies

Impact of p-Chloro Substitution on Biological Potency and Selectivity

The introduction of a chlorine atom at the para-position of the phenyl ring in cinnamic acid derivatives is a key determinant of their biological activity. Halogenation, particularly with an electron-withdrawing group like chlorine, can significantly enhance the potency of these compounds against various biological targets, including microbes and cancer cell lines.

Research indicates that the position of the halogen substituent is crucial. For instance, in a series of halogen-substituted cinnamides, a para-chloro substituted compound demonstrated greater antibacterial activity compared to its ortho-substituted counterpart, suggesting that substitution at the para-position is favorable for enhancing this specific biological effect. nih.gov Studies on N-aryl-cinnamamides have shown that 3,4-dichlorocinnamanilides exhibit a broader spectrum of action and higher antibacterial efficacy than the corresponding 4-chlorocinnamanilides. nih.gov This highlights that both the presence and the position of chlorine atoms on the aromatic ring influence the biological outcome. The electron-withdrawing nature of chlorine is believed to play a significant role in this enhancement of activity. nih.gov

In studies of trans-cinnamic acid analogs tested for growth inhibition of the parasitic weed Cuscuta campestris, both trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid showed enhanced activity compared to the unsubstituted parent compound. researchgate.net Similarly, cinnamic acid/chloroquinoline conjugates have demonstrated potent in vitro activities against chloroquine-resistant Plasmodium falciparum. dntb.gov.ua

The following table summarizes the comparative activity of chloro-substituted cinnamic acid derivatives against various targets.

| Compound | Substitution | Target Organism/Cell Line | Activity Measurement (IC₅₀/MIC) | Reference |

| Cinnamide Analog 1 | p-Chloro | Mycobacterium tuberculosis H37Ra | IC₅₀ = 4.54 µg/mL | nih.gov |

| Cinnamide Analog 2 | o-Chloro | Mycobacterium tuberculosis H37Ra | IC₅₀ = 9.91 µg/mL | nih.gov |

| trans-Cinnamic acid | Unsubstituted | Cuscuta campestris | IC₅₀ = 824 µM | researchgate.net |

| trans-4-Chlorocinnamic acid | p-Chloro | Cuscuta campestris | IC₅₀ = 459 µM | researchgate.net |

| 4-Chlorobenzyl cinnamide | p-Chloro | Filamentous fungi | MIC = 2021.31 μM | rsdjournal.org |

These findings collectively suggest that the p-chloro substitution is a critical feature for augmenting the biological potency of cinnamic acid derivatives.

Role of the Ester Moiety in Modulating Molecular Interactions and Biological Activities

The conversion of the carboxylic acid group of cinnamic acid to an ester moiety is another significant structural modification that profoundly influences its biological profile. Esterification, particularly to a methyl ester, can alter the compound's lipophilicity, which in turn affects its ability to penetrate biological membranes and interact with molecular targets.

A comparative study on the antimicrobial activity of cinnamic acid and its methyl ester derivative revealed that while cinnamic acid itself showed no activity against the tested strains, methyl cinnamate (B1238496) was bioactive against several Candida species and filamentous fungi. rsdjournal.org This suggests that the esterification of the carboxyl group can be essential for conferring antimicrobial properties. The increased lipophilicity of the ester compared to the carboxylic acid is a likely reason for this enhanced activity, as it facilitates greater penetration through microbial cell membranes. rsdjournal.org

Furthermore, in a structure-activity relationship study of trans-cinnamic acid and its analogs against the parasitic weed Cuscuta campestris, methyl trans-cinnamate was identified as the most active compound among 25 derivatives, exhibiting a significantly lower IC₅₀ value than the parent acid. researchgate.net This underscores the pivotal role of the ester group in enhancing phytotoxic activity. The size and nature of the alkyl group in the ester moiety also play a role, with studies showing that both the substitution pattern on the phenyl ring and the type of alkyl group in the alcohol moiety significantly influence antifungal activity. dntb.gov.ua

The table below presents data comparing the biological activities of cinnamic acid and its ester derivatives.

| Compound | Moiety | Target Organism | Activity Measurement (IC₅₀/MIC) | Reference |

| Cinnamic acid | Carboxylic Acid | Candida strains | Inactive | rsdjournal.org |

| Methyl cinnamate | Methyl Ester | Candida strains | MIC = 789.19 µM | rsdjournal.org |

| trans-Cinnamic acid | Carboxylic Acid | Cuscuta campestris | IC₅₀ = 824 µM | researchgate.net |

| Methyl trans-cinnamate | Methyl Ester | Cuscuta campestris | IC₅₀ = 331 µM | researchgate.net |

These results indicate that the ester moiety is a key modulator of biological activity, often enhancing the potency of the cinnamic acid scaffold.

Significance of cis-Stereochemistry in Determining Biological Profiles

The stereochemistry of the double bond in the acrylic acid side chain of cinnamic acid derivatives is a critical factor in determining their biological activity. While the trans-isomer is the most common and often more stable form, the cis-isomer can exhibit distinct and sometimes more potent biological effects. nih.gov The geometric arrangement of the phenyl ring and the ester group influences how the molecule fits into the binding sites of target proteins, leading to different biological outcomes.

Historically, cis-isomers of phenylpropanoid derivatives were considered minor and biologically insignificant. researchgate.net However, it is now understood that they can be formed in plants from the trans-isomers via sunlight-mediated isomerization and play a differential role in regulating plant growth. researchgate.net The distinct spatial orientation of the cis-isomer can lead to unique molecular interactions that are not possible for the trans-isomer.

In the context of drug development, stereochemistry is known to have a crucial impact on a compound's action, affecting everything from target binding to transport across cell membranes. nih.gov Studies on other chiral compounds have shown that stereoisomers can have significantly different biological activities, with one isomer often being much more potent than the others. nih.gov For example, in a study of 3-Br-acivicin isomers, only those with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov Although direct comparative studies on the biological profile of p-Chloro-cis-cinnamic acid methyl ester versus its trans counterpart are not extensively detailed in the provided context, the fundamental principles of stereochemistry in pharmacology strongly suggest that the cis configuration would lead to a unique biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov These models establish mathematical relationships between physicochemical properties or structural descriptors of molecules and their observed biological potency, allowing for the prediction of activity for new, unsynthesized compounds.

For cinnamic acid derivatives, QSAR studies have been employed to understand the key structural features that govern their antimicrobial, antioxidant, and antitubercular activities. nih.gov These analyses typically involve calculating various molecular descriptors that quantify properties such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A QSAR investigation of a series of cinnamic acid esters and amides found that electronic and steric parameters were predominant in contributing to antibacterial activity, more so than lipophilicity. Another study focusing on antitubercular activity used multiple linear regression (MLR) to develop a QSAR model, identifying specific descriptors that could be used to guide the design of new derivatives with improved potency.

The general form of a QSAR model can be expressed as: Biological Activity = f (Physicochemical Properties and/or Structural Properties) + error

By developing statistically robust QSAR models, researchers can:

Predict the biological activity of novel cinnamic acid derivatives before synthesis, saving time and resources.

Understand the mechanisms of action by identifying which structural properties are most important for activity. nih.gov

Systematically optimize lead compounds to enhance potency and selectivity.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

The therapeutic and biological potential of many compounds is often rooted in their ability to selectively inhibit the action of specific enzymes. For derivatives of cinnamic acid, including p-Chloro-cis-cinnamic acid methyl ester, a significant area of research has been the investigation of their inhibitory effects on various enzymes implicated in disease and physiological processes. While direct studies on this compound are limited, the broader class of cinnamic acid derivatives has been shown to interact with several key enzymes. The following sections detail the mechanistic insights gleaned from studies on structurally related compounds.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and is also relevant in preventing browning in the food industry. Cinnamic acid and its esters have been identified as a promising scaffold for tyrosinase inhibitors.

Research into various cinnamic acid esters has revealed that their inhibitory effects on tyrosinase are often reversible. nih.govnih.gov The mechanism of inhibition can vary depending on the specific substitutions on the cinnamic acid backbone. Kinetic analyses, frequently employing Lineweaver-Burk plots, have categorized these derivatives into different types of inhibitors. For instance, some cinnamic acid esters act as non-competitive inhibitors, while others exhibit a mixed-type inhibition pattern. nih.govrsc.org A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, whereas a mixed inhibitor binds to both, but with different affinities.

A proposed mechanism for the inhibitory action of some of these compounds involves the chelation of the copper ions located at the enzyme's active site. nih.gov By binding to these essential metal ions, the inhibitor effectively incapacitates the enzyme, preventing it from catalyzing the oxidation of its substrates like L-tyrosine and L-DOPA. nih.gov The potency of inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Studies on various cinnamic acid esters have reported a wide range of IC50 values, demonstrating that structural modifications significantly impact inhibitory activity. nih.govnih.gov For example, methyl trans-cinnamate has been shown to inhibit mushroom tyrosinase with an IC50 value of 1.62 mM for its diphenolase activity. nih.gov

| Compound | Tyrosinase Inhibition (IC50) | Inhibition Type | Reference |

|---|---|---|---|

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 µM | Non-competitive | nih.gov |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 µM | Mixed-type | nih.gov |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 µM | Mixed-type | nih.gov |

| Methyl trans-cinnamate | 1.62 mM (diphenolase) | Non-competitive | nih.gov |

| Kojic Acid (Reference) | 14.15 - 32.2 µM | Competitive | nih.govnih.gov |

Histone Deacetylase (HDAC) Inhibition Pathways

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone proteins. nih.gov The overexpression of certain HDACs is associated with the development and progression of cancer, making them an important target for anticancer drug development. nih.gov A variety of cinnamic acid derivatives have been investigated as potential HDAC inhibitors. nih.gov

The general pathway of HDAC inhibition involves the inhibitor molecule accessing the active site of the enzyme. This binding prevents the enzyme from deacetylating its histone substrates, leading to an accumulation of acetylated histones. This state of hyperacetylation alters chromatin structure and can lead to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth. researchgate.net While specific pathway analyses for this compound are not available, studies on related compounds provide insights. For instance, trans-cinnamic acid has been shown to inhibit HDACs, and this activity is linked to its antitumor effects in colon cancer models. nih.gov Furthermore, synthetic cinnamic hydroxamates have been developed as potent HDAC inhibitors. researchgate.net The inhibitory activity of these compounds highlights the potential of the cinnamic acid scaffold in designing molecules that can modulate epigenetic pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Modulatory Effects

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.govnih.gov Inhibition of PTP1B is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.gov Several natural and synthetic compounds, including derivatives of cinnamic acid, have been evaluated for their PTP1B inhibitory activity. nih.gov

A study investigating a series of cinnamic acid derivatives found that some of these compounds could effectively inhibit PTP1B in vitro. nih.gov Kinetic analysis of the most potent inhibitors in that study, o-hydroxycinnamic acid and p-hydroxycinnamic acid, revealed that they acted as non-competitive inhibitors of PTP1B. nih.gov This suggests that they bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The findings from these related compounds suggest that the cinnamic acid structure, including those with substitutions on the phenyl ring, can modulate the activity of PTP1B.

| Compound | PTP1B Inhibition (IC50) | Inhibition Type | Reference |

|---|---|---|---|

| o-Hydroxycinnamic acid | 137.67 ± 13.37 µM | Non-competitive | nih.gov |

| p-Hydroxycinnamic acid | 181.60 ± 9.34 µM | Non-competitive | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Overexpression of certain MMPs, such as MMP-9, is associated with various pathological conditions, including cancer metastasis and inflammation. nih.gov Consequently, the development of MMP inhibitors is an active area of therapeutic research. The cinnamic acid scaffold has been explored for its potential to yield MMP inhibitors. nih.gov

The primary mechanism of many MMP inhibitors involves the chelation of the zinc ion in the enzyme's catalytic domain, which is essential for its activity. frontiersin.org Molecular docking and dynamics simulations on various cinnamic acid derivatives have suggested that these compounds can fit into the active site of MMP-9 and exhibit considerable binding affinity. nih.gov For example, derivatives like cynarin (B1669657) and chlorogenic acid have shown potent theoretical binding to the MMP-9 catalytic domain. nih.gov While experimental data on this compound is not available, these computational studies support the hypothesis that the cinnamic acid structure is a viable starting point for designing MMP inhibitors.

Antimicrobial Action Mechanisms

The increasing prevalence of antibiotic-resistant pathogenic bacteria necessitates the search for new antimicrobial agents. Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties against a range of microorganisms. nih.gov

Antibacterial Activity against Pathogenic Strains (e.g., Enterococcus spp.)

Enterococcus species are Gram-positive bacteria that can cause a variety of infections, particularly in hospital settings. nih.gov The emergence of vancomycin-resistant Enterococcus (VRE) and high-level aminoglycoside resistance (HLAR) strains has made treatment challenging. nih.gov Synthetic derivatives of cinnamic acid have shown promise as antibacterial agents against these resilient pathogens. nih.govnih.gov

While the precise mechanism of action for this compound against Enterococcus spp. has not been elucidated, studies on related compounds provide potential insights. The antimicrobial effect of cinnamic acid esters is generally attributed to their ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of intracellular components. mdpi.com The lipophilic nature of these esters facilitates their passage through the bacterial cell wall and membrane. A study on synthetic cinnamic acid derivatives bearing a 4-chloro-2-mercaptobenzenesulfonamide moiety demonstrated significant activity against clinical strains of Enterococcus spp., including HLAR and VRE strains. nih.gov These compounds exhibited low minimum inhibitory concentration (MIC) values and were also found to inhibit biofilm formation, a key virulence factor for Enterococcus. nih.gov This suggests that chloro-substituted cinnamic acid derivatives may have therapeutic potential against pathogenic Enterococcus strains.

| Compound Type | Target Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Synthetic Cinnamic Acid Derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | Enterococcus spp. (HLAR and VRE strains) | 2-4 µg/mL | nih.gov |

Antifungal Efficacy against Plant Pathogens and Yeasts

The antifungal properties of cinnamic acid derivatives have been a subject of significant research. While data specifically on the cis-isomer of p-chloro-cinnamic acid methyl ester against a broad range of plant pathogens is limited, studies on closely related compounds provide valuable insights into its potential efficacy.

Research on a collection of structurally related 4-chlorocinnamic acid esters demonstrated that these compounds possess activity against various yeast species of the genus Candida. In these studies, methyl 4-chlorocinnamate was evaluated for its minimum inhibitory concentration (MIC) against several Candida strains. The results indicated that while it was bioactive, other esters in the series with different alcohol moieties showed greater potency. For instance, against Candida albicans, methyl 4-chlorocinnamate exhibited an MIC of 5.09 μmol/mL. researchgate.net

The general class of cinnamic acid esters has shown potential for the development of new antifungal agents for plant protection. affrc.go.jp Studies on various synthetic derivatives have demonstrated inhibitory activity against several plant pathogenic fungi. affrc.go.jp The structure-activity relationship analyses suggest that substitutions on both the phenyl ring and the alcohol group significantly influence the antifungal activity. affrc.go.jp

Table 1: Antifungal Activity of Methyl 4-chlorocinnamate against Candida Species

| Fungal Strain | MIC (μmol/mL) |

|---|

Investigations into Microbial Membrane Disruption and Metabolic Interference

The antifungal mechanism of cinnamic acid derivatives is believed to involve multiple targets within the fungal cell, including the cell membrane and key metabolic enzymes.

One proposed mechanism of action for 4-chlorocinnamic acid esters is the disruption of the fungal cell membrane's integrity. science.gov This can occur through direct interaction with ergosterol (B1671047), a vital component of the fungal plasma membrane that modulates its fluidity and affects cell growth. science.gov Inhibition of ergosterol synthesis or direct binding to ergosterol can lead to increased membrane permeability and ultimately cell death. science.gov

Another significant mode of action is metabolic interference through the inhibition of essential fungal enzymes. Molecular docking studies suggest that 4-chlorocinnamic acid esters, including the methyl ester, have a good affinity for the active site of the enzyme 14α-demethylase. researchgate.netnih.gov This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. researchgate.netnih.gov Its inhibition disrupts the production of ergosterol, leading to a compromised cell membrane. researchgate.netnih.gov

Nematicidal Activity and Mode of Action (e.g., against Meloidogyne incognita)

The control of plant-parasitic nematodes is a critical aspect of agriculture, and cinnamic acid derivatives have emerged as promising candidates for new nematicides. The root-knot nematode Meloidogyne incognita is a significant agricultural pest that causes substantial crop damage. researchgate.netmdpi.com

Research into the nematicidal activity of (E)-cinnamic acid methyl esters has provided specific data for the trans-isomer of p-chloro-cinnamic acid methyl ester, referred to as (E)-p-chloro-cinnamic acid methyl ester. This compound has demonstrated significant lethal effects on the second-stage juveniles (J2) of M. incognita. researchgate.netnih.gov In laboratory assays, (E)-p-chloro-cinnamic acid methyl ester exhibited a lethal concentration 50% (LC50) of 95 µg/mL against M. incognita J2. researchgate.netnih.gov This level of activity is comparable to some commercial nematicides. researchgate.netnih.gov These halogenated cinnamic acid methyl esters were also found to be active against the eggs of M. incognita. nih.gov

The proposed mode of action for the nematicidal activity of these compounds is the inhibition of histone deacetylase (HDAC). nih.gov In silico docking studies have suggested that these esters can bind to and inhibit HDAC, an enzyme crucial for regulating gene expression in the nematode. nih.gov This inhibition likely disrupts essential physiological processes, leading to mortality. nih.gov

Table 2: Nematicidal Activity of (E)-p-chloro-cinnamic acid methyl ester against Meloidogyne incognita J2

| Compound | LC50 (µg/mL) |

|---|

Plant Growth Regulatory Effects and Allelopathic Interactions

Cinnamic acids and their derivatives are known to play roles in plant-plant interactions and can influence plant growth and development. nih.gov The stereochemistry of the double bond in cinnamic acid is crucial for its biological activity in plants.

Studies have shown that cis-cinnamic acid can act as a natural plant growth-promoting compound. nih.gov When applied at low micromolar concentrations, it can stimulate both cell division and cell expansion in leaves, leading to an increase in shoot biomass. nih.gov In contrast, the trans-isomer of cinnamic acid is generally inactive in promoting plant growth. nih.gov This suggests that this compound may possess plant growth-promoting properties, although specific studies on this derivative are needed to confirm this.

Cinnamic acids are also recognized as allelochemicals, which are compounds released by one plant that can affect the growth of neighboring plants. researchgate.netnih.gov This phenomenon, known as allelopathy, is a form of chemical-mediated plant-plant interaction. nih.gov Allelochemicals can inhibit seed germination and root elongation of competing plant species. nih.gov The release of these compounds into the soil can influence the composition and structure of plant communities. researchgate.net Given that cinnamic acids are a well-known class of allelochemicals, it is plausible that this compound could also exhibit allelopathic activity.

Antioxidant Mechanisms, Including Free Radical Scavenging

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. mdpi.comresearchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to cellular damage. Antioxidants mitigate this damage by neutralizing free radicals. mdpi.com

The primary mechanism by which cinnamic acid derivatives exert their antioxidant effect is through free radical scavenging. researchgate.netnih.gov This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. nih.govresearchgate.net The efficiency of a compound as a free radical scavenger is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the free radicals. science.govnih.govresearchgate.net

Advanced Analytical Methodologies for Complex Mixture Analysis and Derivatization

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity analysis of chemical compounds, particularly for isomers that have identical mass but different spatial arrangements. The separation of cis and trans isomers of cinnamic acid derivatives is a common application of this technology. researchgate.netnih.gov The distinct three-dimensional structures of the cis and trans isomers of p-chlorocinnamic acid methyl ester lead to differential interactions with the stationary phase of an HPLC column, enabling their separation. mtc-usa.com

Reversed-phase HPLC, typically employing a C18 or C30 stationary phase, is frequently used for this purpose. fishersci.comscirp.org The separation is achieved by optimizing various chromatographic parameters, including the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water), the pH of the mobile phase, and the column temperature. nih.govpensoft.net For instance, increasing column temperature can sometimes enhance the resolution between geometric isomers. nih.gov The choice of column chemistry, such as alkyl (C18) versus phenyl-based columns, can also significantly alter the elution profile and selectivity for these isomers. nih.gov In some cases, mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics can offer improved selectivity for separating complex mixtures containing isomers. nih.gov

Purity assessment is performed by integrating the peak area of the eluted compounds detected, most commonly by a UV detector set at a wavelength where the cinnamic acid moiety strongly absorbs. The percentage purity of p-chloro-cis-cinnamic acid methyl ester can be determined by comparing its peak area to the total area of all detected peaks in the chromatogram.

Table 1: Typical HPLC Parameters for Cinnamic Acid Isomer Separation

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for interaction with the analytes. Phenyl columns can offer unique selectivity for aromatic compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | The changing solvent composition allows for the effective elution of compounds with varying polarities. Acidification improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations, ensuring good efficiency. |

| Column Temp. | 25-40 °C | Temperature can affect viscosity and selectivity, influencing the resolution between cis and trans isomers. nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280-325 nm | Cinnamic acid derivatives have strong UV absorbance in this range, allowing for sensitive detection. |

| Injection Vol. | 10 µL | A typical volume for introducing the sample onto the column. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com As an ester, this compound is significantly more volatile than its parent carboxylic acid, making it well-suited for GC analysis. gcms.cz The purity of various cinnamic acid derivatives is often assessed using GC. tcichemicals.com

When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a gold standard for the definitive identification of chemical compounds. nih.govjmchemsci.com As the separated components elute from the GC column, they enter the MS ion source, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways. researchgate.net

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the methoxy (B1213986) group (-OCH3) and cleavage at the ester linkage. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes). nist.gov

Table 2: Predicted GC-MS Parameters and Fragmentation Data for this compound

| Parameter | Setting/Value | Purpose |

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) | A common, nonpolar column suitable for a wide range of analytes. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature program separates compounds based on their boiling points. |

| Carrier Gas | Helium at 1 mL/min | An inert gas that carries the sample through the column. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| MS Transfer Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Expected m/z | 196/198 (M+), 165/167, 137/139, 102 | Molecular ion (M+) and key fragment ions predicted from the structure and isotopic pattern of chlorine. |

Advanced Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. researchgate.net This is often done to improve volatility for GC analysis, enhance chromatographic separation, or increase the sensitivity of detection. researchgate.netlibretexts.org

Alkylation is a common derivatization technique that involves replacing an active hydrogen atom (e.g., from a carboxylic acid or phenol) with an alkyl group. gcms.cz In the context of analyzing the parent compound, p-chloro-cis-cinnamic acid, alkylation is the primary method used to prepare it for GC analysis. The carboxylic acid group makes the parent compound polar and non-volatile, but converting it to its methyl ester (the title compound) through esterification significantly increases its volatility and thermal stability. libretexts.orgcolostate.edu

This esterification is a form of alkylation and is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as boron trifluoride (BF3) or sulfuric acid (H2SO4). nih.gov Once derivatized into its methyl ester, the compound can be readily analyzed by GC or GC-MS. mdpi.comresearchgate.net

Table 3: Common Reagents for Alkylation (Esterification) of Carboxylic Acids

| Reagent | Description |

| Methanol with BF3 Catalyst | Boron trifluoride-methanol complex is a highly effective and fast-acting reagent for preparing methyl esters. nih.gov |

| Methanol with HCl/H2SO4 | A classic Fischer esterification method using a strong acid catalyst to promote the reaction between the carboxylic acid and methanol. researchgate.net |

| Diazomethane | A highly reactive but also toxic and explosive reagent that rapidly converts carboxylic acids to methyl esters with high yield. gcms.cz |

| Dimethylformamide dialkyl acetals | These reagents react quickly with carboxylic acids to form the corresponding alkyl esters. colostate.edu |

In-source derivatization refers to processes where the analyte is fragmented or modified within the ion source of the mass spectrometer itself, rather than through a prior chemical reaction. A prominent example is in-source collision-induced dissociation (ISCID), which can be used to generate structurally informative fragment ions. researchgate.net

For cinnamic acid derivatives, ISCID can provide valuable data for identification and differentiation of isomers. researchgate.net By increasing the voltage potentials within the ion source, the analyte ions are accelerated and collide with neutral gas molecules, causing them to fragment. This process generates a mass spectrum rich with fragment ions, similar to a tandem MS (MS/MS) experiment, but in a single analysis step. This technique can be particularly useful for distinguishing between closely related structures, such as positional or geometric isomers of cinnamic acid esters, by highlighting subtle differences in their fragmentation patterns. d-nb.info

Prospective Research Avenues and Translational Implications

Rational Design of Next-Generation Bioactive Molecules based on p-Chloro-cis-Cinnamic Acid Methyl Ester Scaffold

The this compound scaffold offers a versatile platform for the rational design of novel bioactive molecules. The key reactive sites for modification include the phenyl ring, the carboxylic acid function (as an ester), and the conjugated double bond. nih.gov Structure-activity relationship (SAR) studies on various cinnamic acid derivatives have demonstrated that modifications at these sites can significantly influence their biological efficacy. researchgate.net

For instance, the presence and position of a halogen, such as chlorine on the phenyl ring, have been shown to enhance the antibacterial activity of cinnamic acid derivatives. researchgate.net Specifically, para-substituted chloro-compounds have exhibited greater activity compared to their ortho-substituted counterparts, suggesting that the para-position is favorable for interaction with biological targets. researchgate.net Furthermore, the cis-configuration of the double bond is of particular interest, as cis-cinnamic acid has been reported to be significantly more active than the trans-isomer in certain contexts, such as against Mycobacterium tuberculosis.

Future rational design strategies could involve:

Systematic modification of the ester group: Replacing the methyl group with larger alkyl or functionalized moieties could modulate the compound's lipophilicity and cellular uptake, potentially enhancing its bioavailability and target engagement. SAR studies on other cinnamate (B1238496) esters have indicated that even small changes in the alkyl chain can impact biological activity. researchgate.net

Introduction of additional substituents on the phenyl ring: The addition of other functional groups, such as hydroxyl or methoxy (B1213986) groups, alongside the existing chlorine atom could lead to synergistic effects on bioactivity. The degree of oxygenation, particularly at the 3 and 4 positions of the phenyl ring, has been found to be crucial for the activity of other cinnamic acid esters. researchgate.net

Hybrid molecule synthesis: The this compound scaffold can be conjugated with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This approach has been successfully employed for other cinnamic acid derivatives to develop multi-target-directed ligands for complex diseases like Alzheimer's.

These design strategies, guided by computational modeling and in vitro screening, could lead to the development of next-generation bioactive molecules for a range of therapeutic areas, including infectious diseases and oncology. researchgate.net

Exploration of this compound in Complex Biological Systems

The potential bioactivity of this compound warrants its exploration in complex biological systems to elucidate its mechanism of action and identify potential therapeutic applications. Based on the known activities of related compounds, initial investigations could focus on its antimicrobial and anticancer properties. researchgate.netmdpi.com

Antimicrobial Activity: Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties. mdpi.com The proposed mechanisms of action often involve the disruption of microbial cell membranes. researchgate.net Future research on this compound could involve:

Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains, to determine its spectrum of activity.

Mechanistic studies to investigate its effects on cell membrane integrity, biofilm formation, and essential enzymatic pathways in microorganisms.

In vivo studies in animal models of infection to evaluate its efficacy and pharmacokinetic profile.

Anticancer Activity: Numerous cinnamic acid derivatives have demonstrated anticancer effects, often through the induction of apoptosis in cancer cells. mdpi.com The exploration of this compound in this context could include:

Cytotoxicity screening against a variety of cancer cell lines to identify potential selectivity.

Investigation of its effects on key cancer-related pathways, such as cell cycle regulation, apoptosis, and angiogenesis.

Preclinical evaluation in animal models of cancer to assess its anti-tumor efficacy.

The following table summarizes potential biological activities and research approaches for this compound based on findings from related compounds.

| Potential Biological Activity | Research Approach | Rationale based on Related Compounds |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria | Halogenated cinnamic acid derivatives have shown enhanced antibacterial activity. researchgate.net |

| Antifungal | Antifungal susceptibility testing against various fungal strains | Cinnamic acid esters have demonstrated antifungal properties. researchgate.net |

| Anticancer | Cytotoxicity assays on cancer cell lines and mechanistic studies | Cinnamic acid derivatives are known to induce apoptosis in cancer cells. mdpi.com |

| Anti-tuberculosis | Activity assessment against Mycobacterium tuberculosis | cis-Cinnamic acid exhibits potent anti-tuberculosis activity. |

Integration of Multi-Omics Data with Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, a multi-omics approach integrating proteomics and metabolomics can be employed. nih.gov This strategy allows for the simultaneous analysis of changes in protein expression and metabolite profiles in response to compound treatment, providing insights into its mechanism of action and potential off-target effects. nih.govmdpi.com

Proteomics: Quantitative proteomics can identify proteins that are differentially expressed in cells or tissues upon exposure to this compound. This can help to:

Identify the direct molecular targets of the compound.

Elucidate the signaling pathways modulated by the compound.

Discover potential biomarkers for predicting treatment response.

Metabolomics: Metabolomics analysis can reveal alterations in the cellular metabolome following treatment with the compound. This can provide information on:

The metabolic pathways affected by the compound.

The downstream effects of target engagement.

The biotransformation of the compound within the biological system.

By integrating proteomics and metabolomics data, researchers can construct a more complete picture of the cellular response to this compound. For example, in the context of phenylpropanoid biosynthesis, multi-omics studies have been used to understand the interplay between protein expression and metabolite production. nih.gov This integrated approach can accelerate the identification of its mechanism of action and facilitate its development as a therapeutic agent. researchgate.net

Advanced Spectroscopic and Computational Method Development for Cinnamate Derivatives

The detailed structural and dynamic characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. Advanced spectroscopic and computational methods can provide valuable insights at the molecular level.

Advanced Spectroscopic Techniques:

Two-dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of proton and carbon signals, which is essential for structural confirmation of newly synthesized derivatives. A ¹³C NMR study has already been conducted on p-chloro-cinnamic acid methyl ester, providing foundational data. researchgate.net

Time-Resolved Spectroscopy: Time-resolved infrared (TRIR) and fluorescence spectroscopy can be employed to study the excited-state dynamics of the molecule, which is relevant for understanding its photophysical properties and potential applications in photochemistry or as a molecular probe.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide highly sensitive vibrational information, enabling the study of the molecule's interaction with surfaces or its uptake into biological systems at very low concentrations.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its analogs. These calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques can be used to predict the binding mode of the molecule to its biological target and to study the stability of the protein-ligand complex over time. nih.gov This information is invaluable for guiding the rational design of more potent and selective inhibitors.

The development and application of these advanced methods will not only deepen our understanding of this compound but also contribute to the broader field of cinnamate derivative research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-Chloro-cis-cinnamic acid methyl ester in academic research?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of p-chloro-cis-cinnamic acid with methanol under reflux conditions. Alternatively, enzymatic approaches using immobilized lipases (e.g., Novozym 435) enable stereoselective esterification under mild conditions, minimizing side reactions. Purity can be enhanced by column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of p-Chloro-cis-cinnamic acid methyl ester?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with polar cyanosilicone columns (e.g., SP-2560) is recommended to resolve cis/trans isomers. Comparative retention times and spectral matching against authenticated standards (e.g., NIST libraries) confirm structural integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, validates regiochemistry and esterification success .

Q. What are the key factors influencing the stability of this compound during storage?

- Methodological Answer : Stability is contingent on storage in anhydrous, inert environments (e.g., argon atmosphere) at low temperatures (−20°C). Light-sensitive degradation necessitates amber glassware. Periodic GC analysis monitors hydrolytic decomposition, particularly in protic solvents .

Advanced Research Questions

Q. How does the cis configuration impact the compound’s biological activity compared to trans isomers?

- Methodological Answer : The cis configuration alters molecular geometry, affecting binding affinity to biological targets. Comparative bioassays (e.g., antioxidant activity via DPPH radical scavenging) reveal stereospecific interactions. For instance, cis isomers may exhibit reduced membrane permeability due to steric hindrance, as observed in analogous cinnamate esters .

Q. What analytical challenges arise when distinguishing cis and trans isomers of this compound?

- Methodological Answer : Polar capillary GC columns (e.g., 100% cyanopropylpolysiloxane) are critical for baseline separation of isomers. Electron ionization MS alone may not differentiate stereoisomers; thus, complementary techniques like chiral HPLC or vibrational circular dichroism (VCD) are advised for unambiguous identification .

Q. How can conflicting data on the compound’s antioxidant activity be resolved?

- Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) should assess variables such as assay conditions (e.g., DPPH vs. ABTS assays), solvent polarity, and purity thresholds (>98% by HPLC). Meta-analyses may quantify heterogeneity across studies, while dose-response models clarify potency thresholds .

Q. What computational methods predict the compound’s reactivity in different solvents?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model solvation effects and transition states. Thermochemical data (e.g., enthalpy of formation, ΔfH°) from NIST databases validate computational predictions of hydrolysis kinetics in aqueous vs. nonpolar media .

Methodological Notes

- Synthesis : Acid catalysis (HSO) is cost-effective but risks racemization; enzymatic methods prioritize stereochemical fidelity .

- Analysis : Cross-validate GC retention indices with Kovats indices for cinnamate esters to avoid misidentification .

- Data Interpretation : Apply Cochrane risk-of-bias tools to evaluate experimental rigor in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.